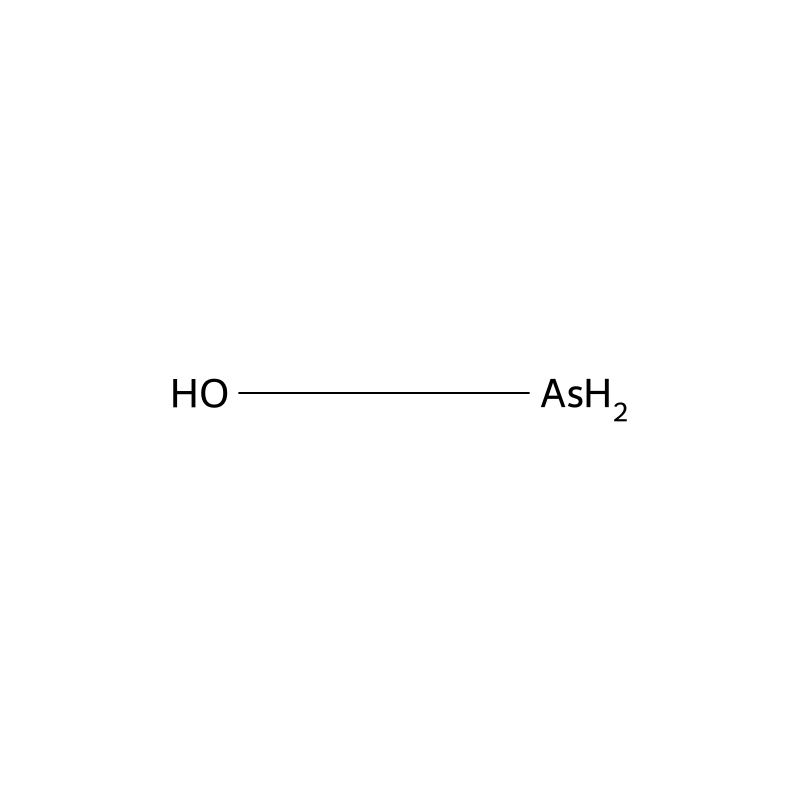Arsinous acid

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Arsenous acid, also known as arsenious acid, is an inorganic compound with the chemical formula . This compound is primarily recognized in its aqueous form and is derived from the hydrolysis of arsenic trioxide. Structurally, arsenous acid features a pyramidal geometry with three hydroxyl groups attached to a central arsenic atom. The compound exhibits high symmetry, which is reflected in its nuclear magnetic resonance spectra, where it shows a single signal .
Arsenous acid can exist in various tautomeric forms, one of which is arsonic acid (), although this form has not been extensively characterized or isolated . The compound is classified as a weak acid with a first dissociation constant () of approximately 9.2, indicating its amphoteric nature under certain conditions .
- Reaction with Strong Acids: Arsenous acid can react with strong acids like hydrochloric acid, hydrobromic acid, and hydroiodic acid to produce their corresponding arsenic trihalides:
- Meyer Reaction: A significant reaction involving arsenous acid is the Meyer reaction, where it reacts with methyl iodide in the presence of a base to form methylarsonic acid:
- Reactions with Iodine: Arsenous acid can also react with iodine, leading to the formation of arsenic acid and iodide ions .
Arsenous acid and its derivatives are known for their significant biological activity, particularly their toxicity. Compounds containing arsenic are classified as highly toxic and carcinogenic. They can interfere with various biological processes by interacting with thiol groups in proteins, leading to enzyme inhibition and other adverse effects .
Research indicates that certain microorganisms can methylate inorganic arsenic compounds, including arsenous acid, producing methylated arsenicals that may have different toxicological profiles .
Arsenous acid has limited applications due to its toxicity but is utilized in specific contexts:
- Agriculture: It has been historically used as a herbicide and pesticide.
- Chemical Synthesis: Arsenous acid serves as a precursor for synthesizing other organoarsenic compounds through alkylation reactions .
Studies on the interactions of arsenous acid reveal its propensity to form stable complexes with thiols and other biological molecules. For instance:
- Arsenous acid can react with thiol-containing compounds, forming stable thioarsenic derivatives that may disrupt normal enzymatic functions .
- The methylation of arsenous acid by certain bacteria leads to the formation of organoarsenic compounds that exhibit varying degrees of toxicity and biological activity .
Arsenous acid shares similarities with several other compounds containing arsenic or phosphorus. Below are some comparable compounds:
| Compound Name | Chemical Formula | Key Characteristics |
|---|---|---|
| Phosphorous Acid | Similar structure but different reactivity; more stable under acidic conditions. | |
| Arsenic Acid | Higher oxidation state; more acidic than arsenous acid. | |
| Methylarsonic Acid | Derived from the alkylation of arsenous acid; exhibits different biological effects. | |
| Dimethylarsinic Acid | Used as a herbicide; has distinct reactivity compared to arsenous acid. |
Uniqueness: Arsenous acid's unique feature lies in its weak acidity and ability to exist in multiple tautomeric forms, alongside its significant biological implications due to its toxicity and interactions with biological systems.








